molecular formula C25H19BrO4 B4109794 3-benzoyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone

3-benzoyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone

Cat. No. B4109794
M. Wt: 463.3 g/mol
InChI Key: FHUXCSWUJDKAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzoyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone is a chemical compound that has been synthesized for various scientific research applications. It is a member of the chromanone family and has been studied for its potential biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-benzoyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone is not fully understood. However, it is believed to act on certain enzymes and receptors in the body, which may be involved in various physiological processes.
Biochemical and Physiological Effects:
3-benzoyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-benzoyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone in lab experiments include its relative ease of synthesis and its potential use in various scientific research applications. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for proper safety precautions.

Future Directions

There are many future directions for the study of 3-benzoyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone. One direction is the further study of its potential use as a drug candidate. Another direction is the further study of its potential use in the field of organic chemistry, where it may be used as a starting material for the synthesis of other chemical compounds. Additionally, the potential biochemical and physiological effects of this compound may be further studied to determine its potential use in the treatment of various diseases.

Scientific Research Applications

3-benzoyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone has been studied for its potential use in various scientific research applications. One such application is in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate. It has also been studied for its potential use in the field of organic chemistry, where it has been used as a starting material for the synthesis of other chemical compounds.

properties

IUPAC Name

3-benzoyl-6-bromo-4-(1-oxo-1-phenylpropan-2-yl)-3,4-dihydrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrO4/c1-15(23(27)16-8-4-2-5-9-16)21-19-14-18(26)12-13-20(19)30-25(29)22(21)24(28)17-10-6-3-7-11-17/h2-15,21-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUXCSWUJDKAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(C(=O)OC2=C1C=C(C=C2)Br)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzoyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone
Reactant of Route 2
Reactant of Route 2
3-benzoyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone
Reactant of Route 3
3-benzoyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone
Reactant of Route 4
3-benzoyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone
Reactant of Route 5
3-benzoyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone
Reactant of Route 6
3-benzoyl-6-bromo-4-(1-methyl-2-oxo-2-phenylethyl)-2-chromanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.